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Compound of Interest

(4-(Dimethylamino)phenyl)boronic
Compound Name:
acid hydrochloride

Cat. No.: B1388054

This technical guide provides an in-depth analysis of the spectroscopic data for (4-
(Dimethylamino)phenyl)boronic acid hydrochloride, a key reagent in synthetic organic
chemistry. Designed for researchers, scientists, and professionals in drug development, this
document elucidates the structural characteristics of the molecule through Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

(4-(Dimethylamino)phenyl)boronic acid hydrochloride is an important derivative of
phenylboronic acid, widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-
carbon bonds. The presence of the dimethylamino group significantly influences the electronic
properties of the phenyl ring, making it a valuable building block for the synthesis of complex
organic molecules, including pharmaceuticals and materials with specific electronic properties.
The hydrochloride salt form enhances the compound's stability and solubility in certain
solvents.

Accurate structural elucidation and purity assessment are paramount for its effective
application. Spectroscopic techniques are indispensable tools for this purpose. NMR
spectroscopy provides detailed information about the carbon-hydrogen framework, IR
spectroscopy identifies the functional groups present, and mass spectrometry confirms the
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molecular weight and elemental composition. This guide synthesizes data from these
techniques to present a complete spectroscopic profile of the title compound.

Molecular Structure and Properties

(4-(Dimethylamino)phenyl)boronic acid hydrochloride has the chemical formula
CsH13BCINO2 and a molecular weight of approximately 201.46 g/mol .[1] The structure consists
of a phenyl ring substituted with a boronic acid group [-B(OH)z] and a protonated
dimethylamino group [-N(CHs)2H"*], with a chloride counter-ion.

Caption: Structure of (4-(Dimethylamino)phenyl)boronic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For boronic acids, sample preparation and choice of solvent are critical, as they can exist in
equilibrium with cyclic anhydride trimers (boroxines), leading to complex or broad spectra.[2]
Using a coordinating solvent like deuterated methanol (CDsOD) or dimethyl sulfoxide (DMSO-
ds) can help break up these oligomers and provide sharper, more intelligible spectra.[3]

'H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen
atoms in a molecule. In the hydrochloride salt, the dimethylamino group is protonated, which
deshields the adjacent aromatic protons and the N-methyl protons compared to the free base.

Table 1. 'H NMR Data for (4-(Dimethylamino)phenyl)boronic acid (Free Base) in DMSO-de[4]
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Chemical Shift (3)

Multiplicity Integration Assignment

Ppm

Ar-H (ortho to -
~7.6 d 2H

B(OH)z2)

Ar-H (ortho to -
~6.7 d 2H

N(CHs)z2)
~2.9 s 6H -N(CHs)2
Not reported brs 2H -B(OH)2

Note: Data for the hydrochloride salt is not readily available in literature. The expected shifts for
the hydrochloride in DMSO-ds would likely be further downfield for all protons due to the
electron-withdrawing effect of the -N(CHs)2H* group.

o Sample Preparation: Accurately weigh 5-10 mg of (4-(Dimethylamino)phenyl)boronic acid
hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds or CD30OD) in a clean NMR tube.[2]

o Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

e Processing: Process the raw data (FID) by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., DMSO-
ds at 2.50 ppm).

e Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule.

3C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique
carbon atom gives a distinct signal.

Table 2: 13C NMR Data for (4-(Dimethylamino)phenyl)boronic acid (Free Base) in DMSO-ds[4]
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Chemical Shift (8) ppm Assighment

~152 C-N

~136 C-H (ortho to -B(OH)2)
~128 (broad) C-B

~111 C-H (ortho to -N(CHs)z2)
~40 -N(CHs)2

Note: The carbon attached to the boron atom often appears as a broad signal due to
quadrupolar relaxation of the boron nucleus. For the hydrochloride salt, all aromatic carbon
signals are expected to shift downfield.

o Sample Preparation: Use the same sample prepared for *H NMR.

» Data Acquisition: Acquire a proton-decoupled 3C spectrum. A larger number of scans is
typically required compared to *H NMR due to the low natural abundance of 13C.

e Processing & Analysis: Process the data similarly to the *H spectrum, referencing the solvent
peak (e.g., DMSO-ds at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. Attenuated Total Reflectance (ATR) is a common sampling
technique that requires minimal sample preparation.[5][6]

Table 3: Characteristic IR Absorption Bands
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Wavenumber ] ) ]

(cm-?) Vibration Type Functional Group Reference
~3400-3200 (broad) O-H stretch Boronic acid -OH [7]
~3050-3000 C-H stretch Aromatic C-H [7]
~2700-2400 (broad) N-H stretch Ammonium salt -N*+H General
~1600, ~1500 C=C stretch Aromatic ring [7]
~1350-1300 B-O stretch Boronic acid B-O [8]
~1200-1100 C-N stretch Aryl-N [8]
~850-800 C-H bend 1,4-disubstituted ring [7]

o Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and perform a
background scan.[5]

o Sample Application: Place a small amount of the solid sample onto the crystal.[9]

e Apply Pressure: Use the built-in press to ensure good contact between the sample and the
crystal.[10]

» Data Acquisition: Collect the sample spectrum.

o Analysis: Identify the characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. Electrospray lonization (ESI) is a soft ionization technique suitable for polar molecules like
the title compound, as it typically produces the protonated molecular ion with minimal
fragmentation.[11][12]

Table 4: Expected Mass Spectrometry Data (ESI-Positive Mode)
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m/z Value lon Interpretation

Protonated molecular ion of

166.10 [M+H]* (for free base)

the free base, CsH12BNO:2

Loss of a water molecule from
148.09 [M+H - H20]* )

the protonated molecular ion
120.08 [M+H - B(OH)2]* Loss of the boronic acid group

Note: In ESI-MS, the hydrochloride salt will dissociate in solution. The observed mass will
correspond to the free base, likely detected as the protonated molecule [CsH12BNO2z + H]*.

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable

solvent such as methanol or acetonitrile/water.[2]
¢ Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.
o Data Acquisition: Acquire the mass spectrum in positive ion mode.

e Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm

the structure.

Plausible Fragmentation Pathway

The energetically unstable molecular ion can fragment into smaller, more stable pieces. The
analysis of these fragments provides further structural confirmation.

[M+H - H20]*

y m/z = 148.09
[M+H]*

m/z = 166.10 %
[M+H - B(OH)z]*

m/z = 120.08

Click to download full resolution via product page

Caption: Plausible ESI-MS fragmentation of the protonated free base.
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Integrated Spectroscopic Workflow

The comprehensive characterization of (4-(Dimethylamino)phenyl)boronic acid

hydrochloride involves a logical sequence of analytical techniques.

Sample Preparation

Dissolve in . Dissolve in
DMSO-ds Use Solid Sample MeOH/H-0
Data Acquisition
1H & 13C NMR ATR-IR ESI-MS

Data Analysis| & Interpretation

Structural Elucidation
(H & C Framework)

Functional Group
Identification

Molecular Weight
& Formula Confirmation

Comprehensive
Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for spectroscopic characterization.

Conclusion

The collective data from NMR, IR, and MS provide a robust and self-validating spectroscopic
profile for (4-(Dimethylamino)phenyl)boronic acid hydrochloride. *H and 3C NMR confirm
the carbon-hydrogen framework and the substitution pattern of the aromatic ring. IR

spectroscopy validates the presence of key functional groups, including the boronic acid, the

aromatic ring, and the ammonium salt. Finally, mass spectrometry confirms the molecular

weight of the core structure. This integrated approach is essential for verifying the identity,
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purity, and structural integrity of this vital chemical reagent, ensuring its reliable performance in

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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